5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine
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Overview
Description
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorine atom, a methyl group, a phenylethenyl group, and a propan-2-yl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylpyrimidine and styrene.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the phenylethenyl group, converting it to a phenylethyl group.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the chlorine atom and other substituents can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-methyl-2-propan-2-ylpyrimidine: Lacks the phenylethenyl group, which may result in different biological activities.
4-Methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the chlorine atom, potentially altering its reactivity and binding properties.
5-Chloro-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the methyl group, which may affect its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom, methyl group, phenylethenyl group, and propan-2-yl group in 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine makes it unique
Biological Activity
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group, a methyl group, and a phenylethenyl side chain. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. The following sections detail specific findings related to its biological effects.
The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanisms include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA synthesis pathways, leading to reduced cell viability.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Efficacy Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
L1210 (mouse leukemia) | 0.5 | Significant inhibition of proliferation |
MCF-7 (breast cancer) | 1.2 | Induction of apoptosis |
A549 (lung cancer) | 0.8 | Cell cycle arrest in G1 phase |
Case Studies
- Study on L1210 Cells : In a study evaluating the effects on L1210 mouse leukemia cells, this compound demonstrated potent inhibition with an IC50 value in the nanomolar range. The addition of thymidine reversed growth inhibition, suggesting that the compound's mechanism involves interference with nucleotide metabolism .
- MCF-7 Breast Cancer Study : Another study focused on MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis, as indicated by increased levels of cleaved caspase-3 and PARP, markers for apoptotic processes .
- A549 Lung Cancer Research : In lung cancer research using A549 cells, the compound caused a notable G1 phase arrest, indicating its potential to disrupt the cell cycle and inhibit tumor growth .
Properties
Molecular Formula |
C16H17ClN2 |
---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
5-chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17ClN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
KABALDQFQVGBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.